
Antimycin A3
Übersicht
Beschreibung
Antimycin A3 is a member of the antimycin family of antibiotics, which are produced by various species of the genus Streptomyces . These compounds are known for their potent inhibitory effects on aerobic respiration, making them valuable tools in scientific research . This compound, in particular, has garnered attention for its role in inhibiting mitochondrial electron transport, which has implications in both biological research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antimycin A3 involves complex organic reactions. One common method includes the use of reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing acetonitrile, water, and phosphoric acid . For mass spectrometry-compatible applications, phosphoric acid is replaced with formic acid . The synthetic route typically involves the formation of a nine-membered dilactone ring, which is a characteristic feature of the antimycin family .
Industrial Production Methods
Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces species . These microorganisms are cultured under specific conditions that promote the production of antimycin compounds. The fermentation broth is then subjected to various purification steps, including solvent extraction and chromatographic techniques, to isolate this compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Antimycin A3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound for various applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications are achieved .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cancer Research Applications
1. Anticancer Activity Against Colorectal Cancer
- Study Findings : Novel open-chain analogs of Antimycin A3 have been synthesized and evaluated for their cytotoxic effects on colorectal cancer cell lines (HCT-116). These analogs demonstrated enhanced anticancer activity compared to the original compound, with IC50 values ranging from 35 to 47 µM. This suggests that structural modifications can significantly improve therapeutic efficacy .
2. Induction of Apoptosis in Lung Cancer
- Mechanism : Research has shown that this compound can inhibit the growth of human pulmonary adenocarcinoma (A549) cells by inducing cell cycle arrest and apoptosis. Treatment with concentrations between 2-100 µM resulted in significant growth inhibition over 72 hours, highlighting its potential as a therapeutic agent against lung cancer .
3. Targeting Laryngeal Cancer
- Cytotoxicity Studies : Open-chain analogs of this compound have also been tested against laryngeal cancer cells (HEP-2), showing improved anticancer activity with IC50 values between 31.6 and 46.3 µM. These findings support the development of this compound derivatives as promising candidates for laryngeal cancer treatment .
Case Studies
Study | Cancer Type | Findings | IC50 (µM) |
---|---|---|---|
Arsianti et al. (2015) | Colorectal | Open-chain analogs showed greater activity than this compound | 35-47 |
Han et al. (2008) | Lung | Induced apoptosis and cell cycle arrest in A549 cells | Not specified |
In Silico Study (2017) | Laryngeal | Open-chain analogs exhibited enhanced cytotoxicity against HEP-2 cells | 31.6-46.3 |
Molecular Docking Studies
In silico molecular docking studies have been conducted to evaluate the binding affinity of this compound and its analogs to anti-apoptotic proteins like Bcl-2 family members (Bcl-xL and Mcl-1). These studies suggest that modifications to the chemical structure can enhance binding interactions, thereby improving apoptotic induction in cancer cells .
Wirkmechanismus
Antimycin A3 exerts its effects by inhibiting the mitochondrial electron transport chain at complex III . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to the production of reactive oxygen species and impairs mitochondrial function, ultimately inducing apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
Antimycin A3 is similar to other antimycin compounds, such as Antimycin A1 and Antimycin A2, in its structure and inhibitory activity . it is unique in its specific binding affinity and the extent of its inhibitory effects on the electron transport chain . Other similar compounds include UK-2A, B, C, and D, which also inhibit electron transport at complex III but differ in their chemical structure and specific inhibitory activities .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique mechanism of action and ability to undergo various chemical reactions make it a valuable tool for studying mitochondrial function and developing potential therapeutic agents.
Biologische Aktivität
Antimycin A3 is a natural compound isolated from Streptomyces species, recognized for its significant biological activity, particularly in cancer research. This article explores its mechanisms of action, efficacy against various cancer cell lines, and its potential as a therapeutic agent.
Overview of this compound
This compound is part of a family of compounds known as antimycin antibiotics, which are characterized by their ability to inhibit mitochondrial respiration. Specifically, this compound inhibits the electron transport chain at complex III (ubiquinol-cytochrome c oxidoreductase), disrupting ATP production and inducing apoptosis in sensitive cells .
The primary mechanism through which this compound exerts its effects involves:
- Inhibition of Mitochondrial Respiration : By blocking complex III, this compound leads to a decrease in ATP synthesis and an increase in reactive oxygen species (ROS) production, which can induce oxidative stress and cell death .
- Induction of Apoptosis : this compound has been shown to selectively induce apoptosis in cancer cells expressing high levels of anti-apoptotic proteins like Bcl-2. The compound interacts with the Bcl-2 homology domain 3 (BH3)-binding groove, promoting mitochondrial membrane permeabilization and subsequent release of pro-apoptotic factors .
Case Studies and Research Findings
-
Breast Cancer Cells :
- This compound demonstrated an IC50 value of approximately 50 µM against HeLa cells, indicating its potential as an anti-cancer agent targeting Bcl-2 overexpression .
- In a study focusing on breast cancer, analogs of this compound were designed to enhance binding affinity to Bcl-2 proteins, showing improved cytotoxicity compared to the parent compound .
- Laryngeal Cancer Cells :
- Mechanistic Studies :
Comparative Analysis of this compound and Its Analogues
Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HeLa (Cervical) | 50 | Inhibits complex III; induces apoptosis via Bcl-2 pathway |
Open-chain Analogs | HEP-2 (Laryngeal) | 31.6 - 46.3 | Enhanced binding to Bcl-2; increased cytotoxicity |
Respirantin | MCF-7 (Breast) | < 10 | Stronger cytotoxicity due to structural differences |
Eigenschaften
IUPAC Name |
[(2R,3S,6S,7R,8R)-8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O9/c1-6-7-9-18-23(37-20(30)12-14(2)3)16(5)36-26(34)21(15(4)35-25(18)33)28-24(32)17-10-8-11-19(22(17)31)27-13-29/h8,10-11,13-16,18,21,23,31H,6-7,9,12H2,1-5H3,(H,27,29)(H,28,32)/t15-,16+,18-,21+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVXUMVNWSNIG-PDPGNHKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H]1[C@H]([C@@H](OC(=O)[C@H]([C@H](OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7037189 | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116095-17-1, 522-70-3, 58239-09-1 | |
Record name | Antimycin A3b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116095171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Antimycin A3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58239 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Antimycin A3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7037189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2R-(2R*,3S*,6S*,7R*,8R*)]-8-butyl-3-(3-formamidosalicylamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl isovalerate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANTIMYCIN A3B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97YBD5W80B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Purothionin AII | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.